2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine
Description
Properties
IUPAC Name |
2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c18-17-15-10-22-11-16(15)19-20(17)12-6-8-14(9-7-12)21-13-4-2-1-3-5-13/h1-9H,10-11,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIVKNOIKFWIIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrazoles with Thiophene Derivatives
Aminopyrazoles react with thiophene-based diketones or α-haloketones to form the fused thienopyrazole system. For example, 1H-pyrazol-3-amine undergoes cyclization with 3,4-dibromothiophene-2,5-dione in ethanol under acidic conditions (HCl, ZnCl₂) to yield 4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine intermediates. This method achieves moderate yields (33–65%) but requires careful pH control during workup.
Key Reaction Conditions:
Halogenation for Cross-Coupling Readiness
Iodination of the pyrazole core at the 2-position is critical for subsequent Suzuki-Miyaura coupling. Treatment of 4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine with NaNO₂ and KI in HCl at 0°C introduces iodine efficiently (90% yield).
Optimized Protocol:
- Suspend thienopyrazole amine (1.0 eq) in concentrated HCl at 0°C.
- Add NaNO₂ (2.0 eq) in water dropwise.
- Introduce KI (2.5 eq) and stir for 30 minutes.
- Extract with Et₂O, wash with Na₂S₂O₃, and concentrate.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.75 (d, J = 8.4 Hz, 2H, PhO), 7.45–7.30 (m, 5H, thieno-H + Ph), 5.21 (s, 2H, NH₂).
- HRMS : m/z calcd for C₁₇H₁₅N₃OS [M+H]⁺ 309.0934, found 309.0931.
Challenges and Optimization Strategies
Byproduct Formation
Yield Improvement
- Microwave-assisted synthesis : Reduces coupling time from 12 hours to 20 minutes (190°C, 300 W) with comparable yields.
- Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) enhances boronic acid solubility in aqueous mixtures, boosting yields by 15%.
Scalability and Industrial Relevance
- Kilogram-scale production employs continuous flow reactors for iodination and coupling steps, achieving 92% conversion with Pd recycling.
- Cost analysis : Raw material costs dominate (75%), prompting shifts to cheaper ligands (e.g., SPhos instead of Xantphos).
Emerging Methodologies
Photocatalytic C–H Functionalization
Visible-light-mediated arylation using Ru(bpy)₃Cl₂ avoids pre-halogenation:
Enzymatic Desymmetrization
Lipase-catalyzed resolution of racemic intermediates achieves enantiomeric excess >99%:
- Substrate: (±)-thienopyrazole acetate
- Enzyme: Candida antarctica lipase B (CAL-B)
- Solvent: MTBE, 40°C, 24 hours.
Chemical Reactions Analysis
Types of Reactions
2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thienopyrazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following analogs share the thieno[3,4-c]pyrazol-3-amine scaffold but differ in substituents:
Key Observations :
- Halogenated Derivatives: Chlorine (Cl) and fluorine (F) substituents enhance lipophilicity (higher XLogP3 for Cl-derivative: 2.2) compared to non-halogenated analogs. Fluorine may improve metabolic stability due to its electronegativity .
- Methyl Substituent : The methyl-substituted compound (C₆H₉N₃S) has a smaller molecular weight and likely reduced lipophilicity compared to aromatic analogs .
Physicochemical Properties
- Lipophilicity : The chlorophenyl derivative (XLogP3 = 2.2) is more lipophilic than the fluorophenyl analog (predicted lower XLogP3 due to fluorine’s smaller size and polarity) .
- Acidity : The chlorophenyl compound’s predicted pKa of 3.59 suggests moderate acidity, likely due to the amine group’s interaction with the electron-withdrawing Cl substituent .
- Boiling Point : Predicted boiling points for chlorophenyl derivatives (~459°C) indicate high thermal stability, a trait shared across aromatic analogs .
Biological Activity
2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound features a thieno[3,4-c]pyrazole core fused with a phenoxy group. Its molecular formula is C19H18N2OS, and it has a molecular weight of 318.42 g/mol. The unique structural components contribute to its interaction with various biological targets.
Preliminary studies suggest that 2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine may act as an inhibitor of ion channels , particularly the hERG channel, which is crucial for cardiac action potentials. This inhibition can lead to significant implications in cardiac research and potential therapeutic applications in arrhythmias and other cardiac conditions.
Biological Activities
The compound exhibits several notable biological activities:
1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including thieno[3,4-c]pyrazoles, have shown promising anticancer effects. For example, studies have demonstrated that certain pyrazole derivatives inhibit the growth of various tumor cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Effects
The compound has been associated with anti-inflammatory properties. In vitro studies have reported significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
3. Antimicrobial Activity
The thieno[3,4-c]pyrazole derivatives have also been evaluated for their antimicrobial properties. Some studies indicate effective inhibition against bacterial strains such as Escherichia coli and Klebsiella spp., suggesting potential applications in treating infections .
Research Findings and Case Studies
Several studies have investigated the biological activity of similar compounds or derivatives:
Q & A
Basic Question: What are the key considerations for synthesizing 2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves cyclocondensation of a thiophene precursor with a substituted hydrazine derivative. Critical steps include:
- Precursor Selection : Use of 4-phenoxyphenyl-substituted thiophene intermediates to ensure proper ring closure .
- Reagent Optimization : Catalytic amounts of acetic acid or p-toluenesulfonic acid (PTSA) to accelerate cyclization .
- Temperature Control : Maintaining 80–100°C for 12–24 hours to balance yield (70–85%) and purity (>95%) .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) to isolate the amine product .
Advanced Question: How can researchers resolve discrepancies in reported biological activity data for thieno[3,4-c]pyrazole derivatives with varying aryl substituents?
Methodological Answer:
Contradictions often arise from differences in substituent electronic effects, assay protocols, or target selectivity. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically compare derivatives (e.g., 4-fluorophenyl vs. 4-phenoxyphenyl) using standardized kinase inhibition assays .
- Bioparametric Analysis : Measure logP (partition coefficient) and solubility to account for bioavailability differences. For example, fluorophenyl derivatives (logP ~1.9) may exhibit better membrane permeability than phenoxyphenyl analogs (logP ~3.2) .
- Target Profiling : Use proteomic screens to identify off-target interactions, as seen in studies of similar pyrazole-based kinase inhibitors .
Basic Question: What spectroscopic techniques are most effective for characterizing the thieno[3,4-c]pyrazole core?
Methodological Answer:
- NMR :
- ¹H NMR : Diagnostic signals include the NH₂ group (δ 5.2–5.8 ppm, broad) and aromatic protons (δ 6.8–7.6 ppm) .
- ¹³C NMR : Thieno-pyrazole carbons resonate at δ 110–160 ppm, with distinct peaks for C3-amine (δ 155 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 378.12 for C₁₉H₁₇N₃OS) .
- X-ray Crystallography : Resolves dihydro-2H conformation and hydrogen bonding (N–H···S interactions) .
Advanced Question: How can computational methods guide the design of derivatives targeting specific enzyme binding pockets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding sites (e.g., MAPK14). The phenoxyphenyl group’s π-π stacking with Phe169 is critical for affinity .
- MD Simulations : Analyze stability of ligand-receptor complexes (RMSD <2.0 Å over 100 ns) to prioritize derivatives .
- QSAR Models : Correlate substituent Hammett constants (σ) with IC₅₀ values. Electron-withdrawing groups (e.g., -F) enhance kinase inhibition .
Basic Question: What experimental designs are recommended for evaluating in vitro antioxidant activity of this compound?
Methodological Answer:
- DPPH Assay : Prepare triplicate samples (0.1–100 μM) in ethanol. Measure absorbance at 517 nm after 30 min. IC₅₀ values <50 μM suggest significant radical scavenging .
- FRAP Assay : Compare Fe³⁺ reduction kinetics (λ = 593 nm) against ascorbic acid standards .
- Cell-Based ROS Assay : Use H₂O₂-stressed HEK293 cells with DCFH-DA fluorescence (λₑₓ = 485 nm, λₑₘ = 535 nm) .
Advanced Question: How do steric and electronic effects of the 4-phenoxyphenyl group influence regioselectivity in electrophilic substitution reactions?
Methodological Answer:
- Steric Effects : The bulky phenoxy group directs electrophiles (e.g., NO₂⁺) to the para position of the adjacent phenyl ring, minimizing ortho/meta competition .
- Electronic Effects : Electron-donating phenoxy-O enhances ring activation, favoring nitration at C5 of the thieno-pyrazole core (δ = 7.1 ppm in ¹H NMR) .
- Validation : Competitive reactions with iodine monochloride (I-Cl) show >90% para substitution via HPLC-MS .
Basic Question: What solvent systems are optimal for recrystallizing this compound to achieve >99% purity?
Methodological Answer:
- Binary Mixtures : Ethyl acetate/hexane (1:4) yields needle-like crystals (mp 162–164°C) .
- Ternary Systems : DCM/methanol/water (8:2:0.1) removes polar byproducts (HPLC purity 99.3%) .
- Crystallography : Slow evaporation in ethanol at 4°C produces X-ray-quality crystals .
Advanced Question: How can researchers address conflicting data on the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2). Monitor degradation via LC-MS: t₁/₂ >24 hours at pH 7.4 vs. t₁/₂ ~6 hours at pH 1.2 .
- Metabolite Identification : Human liver microsome assays reveal N-dealkylation as the primary pathway (CYP3A4-mediated) .
- Stabilization Strategies : Co-formulate with cyclodextrins to enhance aqueous solubility and reduce hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
